REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.Cl.[C:13]([NH:17][NH2:18])([CH3:16])([CH3:15])[CH3:14].Cl>C(O)C.O>[CH3:14][C:13]([N:17]1[CH:5]=[CH:4][CH:3]=[N:18]1)([CH3:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
3.82 kg
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
2.9 kg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
|
Quantity
|
4.72 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
24.54 kg
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.29 kg
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then rapidly heated to reflux
|
Type
|
ALIQUOT
|
Details
|
After ca. 2 h the reaction was sampled
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
On receipt of a pass result the solution
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (11.11 kg×2)
|
Type
|
WASH
|
Details
|
the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 kg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |